molecular formula C10H15ClN2O3S B3308194 Ethyl 4-(chloromethyl)-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carboxylate CAS No. 937598-20-4

Ethyl 4-(chloromethyl)-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B3308194
CAS No.: 937598-20-4
M. Wt: 278.76 g/mol
InChI Key: UYNPIIPEVWGBGP-UHFFFAOYSA-N
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Description

Ethyl 4-(chloromethyl)-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound characterized by its thiazole ring structure, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(chloromethyl)-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the formation of the thiazole ring One common synthetic route includes the reaction of ethyl chloroformate with 2-aminothiazole under controlled conditions to introduce the carboxylate group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(chloromethyl)-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions are common, where different groups can replace the chloromethyl or methoxyethyl groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions often require nucleophiles and specific solvents to facilitate the exchange of groups.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its thiazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, Ethyl 4-(chloromethyl)-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carboxylate can be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biological processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it valuable for various applications, including coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which Ethyl 4-(chloromethyl)-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 4-(chloromethyl)benzoate: This compound shares the chloromethyl group but has a different core structure.

  • 2-Methoxyethylamine: A simpler compound that contains the methoxyethyl group but lacks the thiazole ring.

Uniqueness: Ethyl 4-(chloromethyl)-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carboxylate is unique due to its combination of functional groups and the presence of the thiazole ring. This combination provides it with distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

ethyl 4-(chloromethyl)-2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O3S/c1-3-16-9(14)8-7(6-11)13-10(17-8)12-4-5-15-2/h3-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNPIIPEVWGBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NCCOC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(chloromethyl)-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carboxylate
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Ethyl 4-(chloromethyl)-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carboxylate
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Ethyl 4-(chloromethyl)-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carboxylate
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Ethyl 4-(chloromethyl)-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carboxylate
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Ethyl 4-(chloromethyl)-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carboxylate
Reactant of Route 6
Ethyl 4-(chloromethyl)-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carboxylate

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